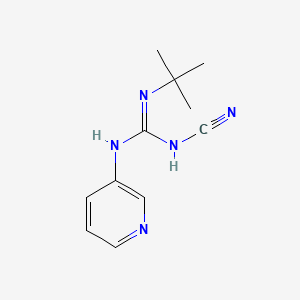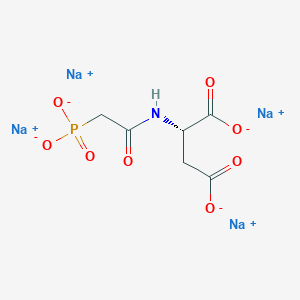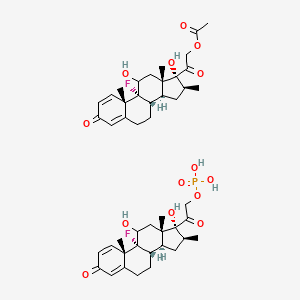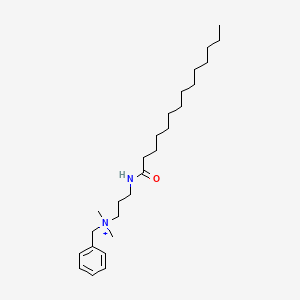
Miramistin ion
Übersicht
Beschreibung
Miramistin is a topical antiseptic with broad antimicrobial action, including activity against biofilms . It was developed within the framework of the Soviet Union Cold War Space Program . The chemical name for Miramistin is benzyl dimethyl [3- (myristoilamino) propyl] ammonium chloride, monohydrate .
Synthesis Analysis
Miramistin was developed as part of the ‘Space Biotechnology Program’ during the Cold War . After screening potential candidates, one compound was selected and given a code of 'BX-14’ . The synthesis of Miramistin is described in supplementary data .
Molecular Structure Analysis
The antimicrobial mode of action of Miramistin relies on an association between negatively charged phospholipids in microbial membranes and the positively charged nitrogen of Miramistin, similar to other quaternary ammonium compounds .
Chemical Reactions Analysis
At higher concentrations, Miramistin can solubilize cellular membranes with the consequent formation of micellar aggregates .
Physical And Chemical Properties Analysis
Miramistin is a topical antiseptic with good tolerability . The oral LD50 was 1200 mg/kg, 1000 mg/kg, and 100 g/L in rats, mice, and fish, respectively .
Wissenschaftliche Forschungsanwendungen
Antimicrobial Action and Clinical Profile
Miramistin is recognized for its broad antimicrobial action, including activity against biofilms, and exhibits good tolerability in clinical profiles. Originally developed during the Soviet Union Cold War Space Program, its significant potential, especially in the context of emerging antimicrobial resistance, justifies its re-evaluation for broader global use. Miramistin presents as a novel antiseptic with a low toxicity profile and diverse potential clinical applications, warranting further study to address antimicrobial, antiseptic, and disinfectant resistance (Osmanov et al., 2020).
Efficacy Against Drug-Resistant Fungi
Investigations into Miramistin's antifungal activity against clinically relevant drug-resistant fungi have shown promising results. In vitro studies adhering to Clinical and Laboratory Standards Institute guidelines and in vivo models using Galleria mellonella have demonstrated Miramistin's potent survival benefits against Candida albicans and Aspergillus fumigatus infections. Its tolerability and systemic safety in these models suggest its potential for treating superficial fungal infections (Osmanov, Wise, & Denning, 2019).
Antibacterial Activity in Various Models
Systematic studies have been conducted on Miramistin's antibacterial properties. Tests against strains of S. aureus and E. coli in standard in vitro and in vivo rat skin tests showed high bactericidal activity, with variations in effectiveness when transitioning from in vitro to in vivo models and when introducing protein contaminants. These findings highlight the necessity of relevant in vivo models for evaluating antiseptics' efficacy (Agafonova et al., 2020).
HIV Transmission Prevention
Miramistin has been utilized as an antiseptic for individual prophylaxis of venereal diseases and genitourinary tract infections. Its effectiveness in completely inhibiting HIV-1 activity in vitro, with higher efficacy than nonoxynol-9 and low local toxicity, suggests its potential as a vaginal microbicide for preventing HIV transmission (Krivorutchenko & Andronovskaia, 2013).
Application in Veterinary Practice
In veterinary practice, Miramistin has shown effectiveness against a range of pathogens including viruses, mycoplasmas, bacteria, fungi, and protozoa. Its low toxicity and broad bactericidal effect make it suitable for various applications in animal health, including the prevention of foot and mouth disease virus reproduction in cell cultures (Doronin et al., 2020).
Zukünftige Richtungen
Considering emerging antimicrobial resistance, the significant potential of Miramistin justifies its re-evaluation for use in other geographical areas and conditions . Miramistin offers a novel, low toxicity antiseptic with many potential clinical uses that need better study which could address some of the negative impact of antimicrobial, antiseptic, and disinfectant resistance .
Eigenschaften
IUPAC Name |
benzyl-dimethyl-[3-(tetradecanoylamino)propyl]azanium | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H46N2O/c1-4-5-6-7-8-9-10-11-12-13-17-21-26(29)27-22-18-23-28(2,3)24-25-19-15-14-16-20-25/h14-16,19-20H,4-13,17-18,21-24H2,1-3H3/p+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YEAYHNRJRKXWNV-UHFFFAOYSA-O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCC(=O)NCCC[N+](C)(C)CC1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H47N2O+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Miramistin ion | |
CAS RN |
91481-38-8 | |
| Record name | Miramistin ion | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0091481388 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | MIRAMISTIN ION | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/62S6VPY15U | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



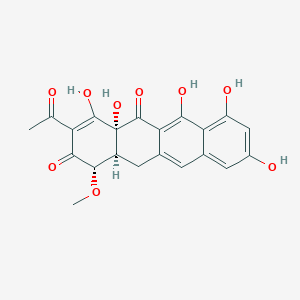
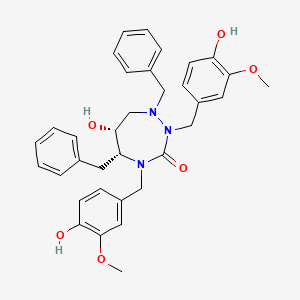
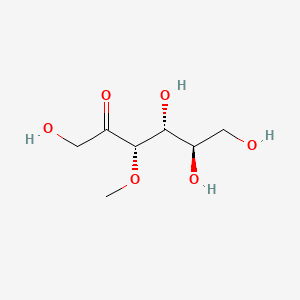
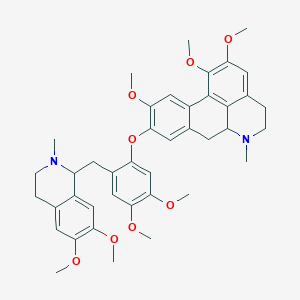
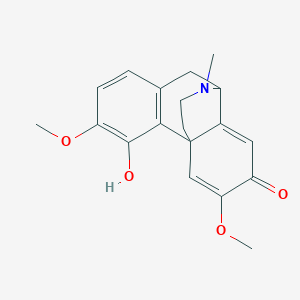
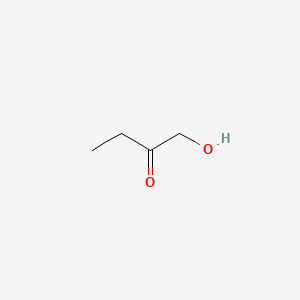
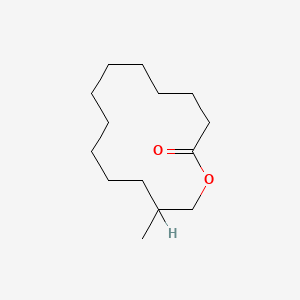
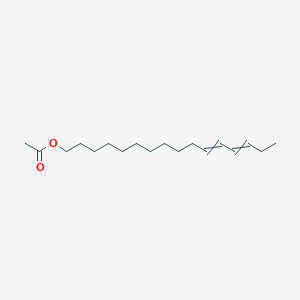
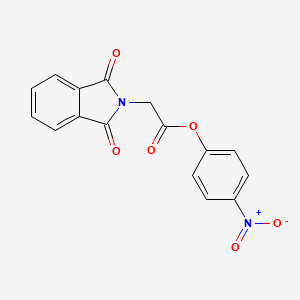
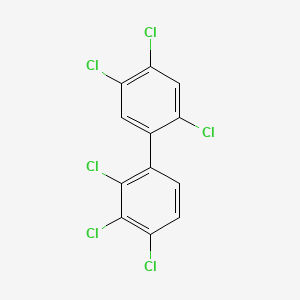
![Benzo[a]pyrene-9,10-oxide](/img/structure/B1215912.png)
